Trimethoxyboroxine (CAS: 102-24-9) is a cyclic borate ester characterized by a highly stable six-membered B3O3 boroxine ring. In industrial procurement and advanced materials research, it is primarily evaluated as a high-performance, cost-effective electrolyte additive for lithium-ion batteries, particularly those utilizing high-voltage, nickel-rich, or lithium-rich layered oxide cathodes[1]. Its core procurement value lies in its dual functionality: the electron-deficient boron centers act as potent Lewis acids to scavenge detrimental hydrogen fluoride (HF) generated by LiPF6 hydrolysis, while the boroxine ring polymerizes to construct a robust, boron-rich cathode electrolyte interphase (CEI) [2]. This makes it a critical material selection for extending cycle life and mitigating interfacial impedance under aggressive thermal and high-voltage conditions where standard carbonate solvents fail.
Substituting Trimethoxyboroxine with acyclic analogs like trimethyl borate (TMB) or traditional lithium-salt additives (e.g., LiBOB) compromises either electrochemical stability or industrial processability. Acyclic borates lack the pre-formed, rigid B3O3 ring structure, resulting in a lower oxidation potential (e.g., ~3.75 V for TMB versus ~3.85 V for the cyclic boroxine structure) and forming mechanically inferior CEI layers that degrade under high-voltage cycling [1]. Conversely, while lithium-based borate salts like LiBOB provide excellent passivation, they are significantly more expensive, can suffer from limited solubility in certain solvent ratios, and often increase the bulk viscosity and low-temperature impedance of the electrolyte. Trimethoxyboroxine bridges this gap by offering the superior film-forming capabilities of a boroxine network in a highly miscible, low-cost liquid form, ensuring seamless integration into existing electrolyte manufacturing workflows without the rheological penalties of ionic salts [2].
In high-voltage (4.5 V) cycling of Ni-rich layered oxide cathodes, baseline carbonate electrolytes suffer from severe oxidative decomposition. The addition of Trimethoxyboroxine constructs a stable CEI that dramatically improves longevity. Studies demonstrate that incorporating low concentrations of Trimethoxyboroxine enhances the cycling stability of Ni-rich cathodes at 4.5 V compared to standard LiPF6/carbonate baselines, preventing rapid capacity fade and maintaining structural integrity[1].
| Evidence Dimension | Capacity retention at 4.5 V |
| Target Compound Data | Enhanced capacity retention with stable CEI formation |
| Comparator Or Baseline | Baseline LiPF6/carbonate electrolyte (rapid capacity fade) |
| Quantified Difference | Significant extension of cycle life at 4.5 V |
| Conditions | Ni-rich layered oxide cathodes cycled at 4.5 V |
Enables the commercial viability of high-energy-density Ni-rich batteries by stabilizing the cathode-electrolyte interface at elevated voltages.
While many film-forming additives (such as vinylene carbonate, VC) increase cell impedance, Trimethoxyboroxine uniquely lowers it. Electrochemical impedance spectroscopy (EIS) reveals that adding 0.3 wt% Trimethoxyboroxine to Li-ion cells significantly decreases positive electrode impedance compared to baseline electrolytes, acting as a highly effective impedance-reducing additive [1].
| Evidence Dimension | Positive electrode impedance |
| Target Compound Data | Decreased impedance at 0.3 wt% loading |
| Comparator Or Baseline | Baseline electrolyte and VC-only controls (higher impedance) |
| Quantified Difference | Substantial reduction in positive electrode impedance |
| Conditions | LiCoO2 and NMC positive half cells and symmetric cells |
Lower impedance directly translates to superior rate capability and faster charging performance in commercial cell designs.
The degradation of LiPF6 generates HF, which corrodes the cathode and leaches transition metals. The electron-deficient boron atoms in the Trimethoxyboroxine ring act as potent Lewis acids, chemically scavenging F- and H2O. This mechanism effectively neutralizes HF, substantially reducing the dissolution of Ni, Co, and Mn ions compared to unprotected baseline electrolytes, thereby preserving the structural integrity of the cathode[1].
| Evidence Dimension | HF concentration and transition metal dissolution |
| Target Compound Data | Active HF scavenging and suppressed metal leaching |
| Comparator Or Baseline | Baseline LiPF6 electrolyte (high HF generation and metal dissolution) |
| Quantified Difference | Marked reduction in detrimental HF and dissolved transition metals |
| Conditions | High-voltage cycling of Li-rich layered oxide cathodes |
Preventing metal dissolution is critical for preventing anode poisoning and maintaining the long-term capacity of the battery.
From a procurement perspective, Trimethoxyboroxine offers a distinct manufacturability advantage over common borate salts like LiBOB or LiDFOB. As a liquid additive, it is highly miscible in standard carbonate solvents and does not increase electrolyte viscosity or require complex dissolution protocols. Furthermore, literature highlights Trimethoxyboroxine as a low-cost option that is highly conducive to industrialization compared to expensive lithium-salt alternatives [1].
| Evidence Dimension | Miscibility, viscosity impact, and cost |
| Target Compound Data | Low-cost, highly miscible liquid with minimal viscosity impact |
| Comparator Or Baseline | LiBOB / LiDFOB (higher cost, solid salts with solubility/viscosity constraints) |
| Quantified Difference | Superior industrial processability and lower procurement cost |
| Conditions | Commercial-scale electrolyte formulation and blending |
Allows battery manufacturers to achieve premium CEI stabilization without increasing raw material costs or altering existing fluid-handling processes.
Trimethoxyboroxine is the optimal choice for formulating electrolytes intended for next-generation Ni-rich cathodes operating at or above 4.3 V, where standard carbonates fail due to oxidative degradation. Its ability to form a stable, B-O rich CEI prevents rapid capacity fade [2].
Due to its unique ability to form a highly conductive, low-impedance interphase layer at low concentrations (e.g., 0.3 wt%), Trimethoxyboroxine is highly suited for power cells and EV batteries that require high rate capability and rapid charge acceptance[1].
In environments where elevated temperatures accelerate LiPF6 hydrolysis and HF generation, Trimethoxyboroxine serves as a critical HF scavenger. By neutralizing acidic byproducts, it prevents transition metal dissolution and extends the calendar and cycle life of the cells [2].
Flammable;Corrosive;Health Hazard